MK-3903

Description

AMPK's Pivotal Role in Cellular Energy Homeostasis and Metabolic Regulation

Adenosine monophosphate-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis and metabolic balance across nearly all eukaryotic cells. nih.govaccscience.comfrontiersin.org Its primary role involves sensing changes in the cellular energy status, particularly increases in the AMP:ATP and ADP:ATP ratios, which occur during metabolic stress conditions such as nutrient deprivation, hypoxia, or intense exercise. nih.govfrontiersin.orgjci.orgpatsnap.com

Upon activation, AMPK initiates a cascade of events designed to restore energy balance. It achieves this by inhibiting ATP-consuming anabolic processes, such as protein and fatty acid synthesis, while simultaneously promoting ATP-generating catabolic processes, including glucose uptake, glycolysis, and fatty acid oxidation. nih.govfrontiersin.orgjci.orgpatsnap.commdpi.comacs.org This coordinated action ensures that cells can adapt to fluctuating energy availability and maintain essential functions. Beyond acute metabolic adjustments, AMPK also influences cellular metabolism transcriptionally in response to prolonged energy deficits. nih.gov AMPK exists as a heterotrimeric complex composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit, with different isoforms of each subunit contributing to tissue- and species-specific functions. jci.orgnih.govfrontiersin.orgnih.gov

Dysregulation of AMPK in Pathophysiological States: A Research Perspective

Given its central role in metabolic control, dysregulation of AMPK is implicated in the pathogenesis of a wide array of diseases. Research indicates that impaired AMPK activity is associated with various chronic conditions, including metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), also known as metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govaccscience.comjci.orgfrontiersin.orgmdpi.comnih.gov Reduced AMPK expression and activity have been observed in overweight and obese individuals. researchgate.net

Furthermore, dysregulated AMPK signaling has been linked to cardiovascular disease, neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, and cancer. nih.govaccscience.comacs.orgnih.govahajournals.orgnih.govmdpi.comjci.org In the context of MASLD, hepatic AMPK activity is significantly reduced. frontiersin.org Studies also suggest a role for dysregulated AMPK in chronic kidney disease (CKD) associated with metabolic diseases. mdpi.com The complex and sometimes contrasting roles of AMPK in different diseases highlight the need for a deeper understanding of its isoform-specific functions and regulatory mechanisms in various pathophysiological contexts. acs.orgnih.govjci.orgresearchgate.net

Pharmacological Activation of AMPK in Preclinical Research Contexts

Pharmacological activation of AMPK has emerged as a promising therapeutic strategy for numerous diseases where AMPK activity is compromised or where enhanced metabolic flexibility could be beneficial. Preclinical studies have explored the potential of AMPK activators in various disease models.

In models of metabolic disease, AMPK activation has shown potential to improve parameters such as insulin (B600854) sensitivity, reduce hepatic glucose production, and enhance lipid metabolism. patsnap.comnih.gov For instance, AMPK activation has been demonstrated to alleviate obesity, improve glucose tolerance, and mitigate insulin resistance in diet-induced obese mice models. researchgate.netcaymanchem.com This is achieved through mechanisms including suppressing adipogenesis, reducing inflammation, and promoting lipolysis, mitochondrial biogenesis, thermogenesis, autophagy, and fatty acid oxidation. researchgate.net Pharmacological activation of AMPK has also been shown to effectively suppress the fibrotic phenotype in cultured hepatic stellate cells and in preclinical models of MASLD. frontiersin.org

Beyond metabolic disorders, preclinical research suggests potential therapeutic benefits of AMPK activation in other conditions. Studies have indicated positive effects of pharmacological AMPK activation in models of pathological pain, including nerve injury, chemotherapy-induced peripheral neuropathy, postsurgical pain, inflammatory pain, and diabetic neuropathy. researchgate.net Furthermore, novel AMPK activators are being investigated for their potential in managing conditions like bowel inflammation, showing improved anti-inflammatory efficacy compared to existing activators in experimental models. mdpi.com The diverse effects observed in preclinical studies underscore the broad therapeutic potential of targeting AMPK.

Overview of Small Molecule AMPK Activators: Development and Challenges

The development of small molecule activators targeting AMPK has been an active area of research, driven by its significant therapeutic potential. These molecules aim to modulate AMPK activity to restore metabolic balance or exert other beneficial effects in diseased states. Small molecule AMPK activators can bind to different sites on the AMPK complex, including the allosteric drug and metabolite site located at the α/β subunit interface. researchgate.net

Despite considerable effort, the discovery of selective and direct AMPK activators has presented challenges. nih.govnimbustx.com The complexity of the AMPK system, with its multiple isoforms, tissue- and species-specific expression patterns, and intricate regulation by various inputs and post-translational modifications, contributes to these difficulties in drug discovery. nih.govresearchgate.net Achieving isoform selectivity is particularly challenging, as different AMPK complexes may have distinct roles in various tissues and diseases. nih.govjci.orgresearchgate.netnimbustx.com Furthermore, clinical development of some AMPK activators has been hindered by safety concerns associated with direct kinase activation and pharmacokinetic issues. researchgate.net However, ongoing research, including the use of computational approaches and structure-based drug design, is aimed at overcoming these historical obstacles and developing more selective and effective AMPK activators. nimbustx.com

Introduction to MK-3903: A Novel Benzimidazole-Based AMPK Activator

This compound is a chemical compound identified as a potent and selective activator of AMP-activated protein kinase. caymanchem.commedchemexpress.com It represents a novel class of benzimidazole-based compounds that have demonstrated the ability to directly activate AMPK. nih.gov The discovery of this compound emerged from hit-to-lead optimization efforts aimed at identifying potent and selective direct AMPK activators. nih.gov

This compound has been characterized in preclinical studies for its biochemical activity and its effects in relevant animal models. It is reported to activate 10 out of the 12 phosphorylated AMPK (pAMPK) complexes, exhibiting EC₅₀ values generally in the nanomolar range (8 to 40 nM), with maximal activation exceeding 50% for most of these complexes. patsnap.commedchemexpress.com It shows partial activation of pAMPK5 and no activation of pAMPK6. patsnap.commedchemexpress.com this compound demonstrates selectivity for AMPK over a panel of other kinases and cytochrome P450 isoforms. caymanchem.com

Preclinical investigations have explored the effects of this compound on metabolic parameters in animal models of metabolic disease. Studies in diet-induced obese (DIO) mice have shown that this compound increases levels of phosphorylated ACC (acetyl-CoA carboxylase), a key substrate of AMPK, in muscle and liver tissue. caymanchem.com Furthermore, this compound has been shown to reduce insulin resistance in DIO mice and inhibit hepatic fatty acid synthesis in db/db mice. caymanchem.com While this compound demonstrated promising preclinical results, including robust target engagement in mouse liver following oral dosing and improvements in lipid metabolism and insulin sensitization in mice, certain characteristics such as low permeability and being a substrate for hepatic uptake transporters contributed to the decision not to advance it to clinical trials. patsnap.com

Preclinical Findings with this compound

| Finding | Model System | Reference |

| Potent and selective AMPK activator (EC₅₀ = 8 nM) | In vitro | caymanchem.commedchemexpress.com |

| Activates 10 of 12 pAMPK complexes | In vitro | patsnap.commedchemexpress.com |

| Increases phosphorylated ACC in muscle & liver | Diet-induced obese mice | caymanchem.com |

| Reduces insulin resistance | Diet-induced obese mice | caymanchem.com |

| Inhibits hepatic fatty acid synthesis | db/db mice | caymanchem.com |

| Robust target engagement in mouse liver | Mouse | nih.gov |

| Improves lipid metabolism | Mouse | nih.gov |

| Improves insulin sensitization | Mouse | nih.gov |

| Low permeability in LLC-PK1 cells | In vitro (LLC-PK1 cells) | patsnap.commedchemexpress.com |

| Substrate for human hepatic uptake transporters OATP1B1 and OATP1B3 | In vitro | patsnap.commedchemexpress.com |

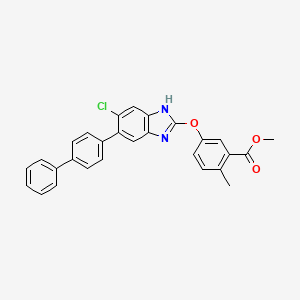

Structure

3D Structure

Properties

Molecular Formula |

C28H21ClN2O3 |

|---|---|

Molecular Weight |

468.9 g/mol |

IUPAC Name |

methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate |

InChI |

InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31) |

InChI Key |

CDDOIHTUVAWAOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Mk 3903 S Action on Ampk

Potency and Selectivity Profile of MK-3903 for AMP-Activated Protein Kinase

Studies have assessed the effectiveness of this compound in activating AMPK and its specificity compared to a range of other biological targets.

Determination of Half-Maximal Effective Concentration (EC50) against Recombinant AMPK Complexes

This compound has been identified as a potent activator of AMPK. The half-maximal effective concentration (EC50) of this compound for AMPK has been reported to be in the nanomolar range, specifically 8 nM and 9 nM in different studies. medchemexpress.comadooq.commedchemexpress.euselleck.co.jpcaymanchem.com In ADP-Glo assays, this compound demonstrated an EC50 of 20.9 nM against recombinant AMPK. patsnap.com

| Assay Type | Target | EC50 (nM) | Citation |

| General | AMPK | 8 | medchemexpress.comadooq.commedchemexpress.euselleck.co.jp |

| General | AMPK | 9 | caymanchem.com |

| ADP-Glo Assay | Recombinant AMPK | 20.9 | patsnap.com |

Isoform Specificity of this compound: Activation of AMPK Heterotrimeric Complexes (e.g., α1β1γ1, pAMPK5, pAMPK6)

AMPK exists as heterotrimeric complexes composed of catalytic α (α1, α2), scaffolding β (β1, β2), and regulatory γ (γ1, γ2, γ3) subunits, leading to 12 possible isoforms. nih.govnih.gov this compound has shown the ability to activate a broad spectrum of these complexes. It activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM, achieving maximal activation greater than 50%. medchemexpress.comselleck.co.jp Specifically, for the α1β1γ1 subunit, the EC50 is reported as 8 nM. selleck.co.jp However, this compound exhibits partial activation of pAMPK5 (36% maximum activation) and does not activate pAMPK6. medchemexpress.comselleck.co.jp

| AMPK Complex | EC50 Range (nM) | Maximal Activation (%) | Activation Status | Citation |

| 10 of 12 pAMPK | 8 - 40 | >50 | Activated | medchemexpress.comselleck.co.jp |

| α1β1γ1 | 8 | Not specified | Activated | selleck.co.jp |

| pAMPK5 | Not specified | 36 | Partially Activated | medchemexpress.comselleck.co.jp |

| pAMPK6 | Not specified | 0 | Not Activated | medchemexpress.comselleck.co.jp |

Assessment of this compound Selectivity Against Non-AMPK Kinase Panels

To evaluate its specificity, this compound has been tested against panels of kinases other than AMPK. At a concentration of 10 µM, this compound demonstrates selectivity for AMPK over a tested kinase panel. caymanchem.combertin-bioreagent.com

Evaluation of this compound Interactions with Cytochrome P450 Isoforms (CYP3A4, CYP2D6) and Pregnane (B1235032) X Receptor

Interactions with cytochrome P450 (CYP) enzymes and the pregnane X receptor (PXR) are important for understanding potential drug-drug interactions and metabolic profiles. psu.edujadpro.comfortunepublish.combiomol.comfrontiersin.orgwikipedia.org this compound has been evaluated for its effects on key isoforms involved in drug metabolism, specifically CYP3A4 and CYP2D6. This compound is a weak reversible inhibitor of CYP3A4 and CYP2D6 in human liver microsomes, with apparent IC50 values greater than 50 µM for both. selleck.co.jpcaymanchem.combertin-bioreagent.com It does not exhibit time-dependent inhibition of CYP3A4 activity. selleck.co.jp Furthermore, this compound is not a potent agonist of the pregnane X receptor (PXR), with an EC50 greater than 30 µM. selleck.co.jpcaymanchem.combertin-bioreagent.com

| Target | Interaction Type | IC50/EC50 (µM) | Time-Dependent Inhibition | Potency | Citation |

| CYP3A4 | Weak reversible inhibitor | >50 | No | Weak | selleck.co.jpcaymanchem.combertin-bioreagent.com |

| CYP2D6 | Weak reversible inhibitor | >50 | Not specified | Weak | selleck.co.jpcaymanchem.combertin-bioreagent.com |

| PXR | Agonist | >30 | Not applicable | Not potent | selleck.co.jpcaymanchem.combertin-bioreagent.com |

Characterization of this compound Binding to Off-Target Receptors (e.g., Prostanoid DP2 Receptor) in Research Assays

Off-target binding can provide insights into potential effects beyond the primary target. This compound has been assessed for binding to the prostanoid DP2 receptor (CRTH2). guidetopharmacology.orgwikipedia.org Research indicates that this compound binds moderately to the prostanoid DP2 receptor, with a binding IC50 of 1.8 µM. medchemexpress.com However, this binding was not observed in the presence of 10% human serum. medchemexpress.com

| Off-Target Receptor | Binding Affinity (IC50) | Conditions | Binding Observed | Citation |

| Prostanoid DP2 (CRTH2) | 1.8 µM | In research assays | Yes | medchemexpress.com |

| Prostanoid DP2 (CRTH2) | Not specified | In the presence of 10% human serum | No | medchemexpress.com |

In Vitro Pharmacological Characterization of this compound Permeability and Transporter Interactions

The pharmacological profile of a compound includes its ability to permeate cellular membranes and its interactions with transport proteins, which are critical determinants of its cellular uptake and disposition.

Assessment of this compound Permeability in Cellular Models (e.g., LLC-PK1 cells)

The permeability of this compound has been assessed in in vitro cellular models, specifically using LLC-PK1 cells. These cells, derived from pig kidney, are recognized as a suitable model for studying epithelial permeability and drug transport due to their epithelial morphology and the presence of tight junctions. wikipedia.orgebi.ac.uk Studies indicate that this compound demonstrates low permeability in LLC-PK1 cells. fishersci.canih.govmpg.de A reported Papp value for this compound in LLC-PK1 cells is 6×10^-6 cm/s. fishersci.ca Another source, referencing a related compound (compound 3) from the same study where this compound is compound 42, reported a permeability of approximately 9 × 10–6 cm/s. neobioscience.commpg.de The low permeability suggests that passive diffusion across cell membranes may not be the primary route of cellular entry for this compound.

| Cellular Model | Permeability (Papp) |

|---|---|

| LLC-PK1 cells | 6×10^-6 cm/s fishersci.ca or approx. 9×10^-6 cm/s (for related compound) neobioscience.commpg.de |

Characterization of this compound as a Substrate for Human Liver Uptake Transporters (e.g., OATP1B1, OATP1B3)

Investigations into the interaction of this compound with drug transporters have identified it as a substrate for human liver uptake transporters OATP1B1 and OATP1B3. fishersci.canih.goviarc.frneobioscience.com OATP1B1 and OATP1B3 are significant hepatic transporters located on the basolateral membrane of hepatocytes, playing a crucial role in the uptake of various endogenous compounds and pharmaceutical drugs from the bloodstream into the liver. neobioscience.com These transporters are encoded by the SLCO1B1 and SLCO1B3 genes, respectively, and share a high degree of sequence similarity. neobioscience.com

The characterization of this compound as a substrate for OATP1B1 and OATP1B3 suggests that active transport mediated by these proteins contributes to its uptake into liver cells. This active uptake mechanism can lead to the sequestration of the compound within the liver. mpg.de The low observed permeability in cellular models, coupled with its identification as a substrate for these hepatic uptake transporters, indicates that transporter-mediated uptake is likely a significant factor in the disposition of this compound, particularly in the liver. nih.goviarc.fr

Preclinical Pharmacological Research of Mk 3903 in in Vivo and in Vitro Systems

In Vitro Cellular Studies and Target Engagement of MK-3903

In vitro studies have been crucial in characterizing the direct effects of this compound on cellular processes and confirming its target engagement with AMPK. This compound has been identified as a potent and selective activator of AMPK. fishersci.cawikipedia.orgfishersci.ca

This compound demonstrates significant activity across various AMPK complexes. It is reported to activate 10 out of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM. fishersci.cawikipedia.orgfishersci.ca The maximal activation observed for these complexes is reported to be greater than 50%. fishersci.cawikipedia.orgfishersci.ca Specifically, this compound exhibits an EC50 of 8 nM for the α1 β1 γ1 subunit combination. fishersci.cawikipedia.org While it activates most pAMPK complexes effectively, it shows only partial activation (36% maximum) of pAMPK5 and does not activate pAMPK6. fishersci.cawikipedia.orgfishersci.ca These in vitro findings highlight this compound's direct interaction and activation of AMPK in a cellular context.

Table 1: In Vitro AMPK Activation by this compound

| AMPK Complex Subunits | EC50 (nM) | Maximal Activation (%) |

| α1 β1 γ1 | 8 fishersci.cawikipedia.org | >50 fishersci.cawikipedia.orgfishersci.ca |

| 10 of 12 pAMPK complexes | 8-40 fishersci.cawikipedia.orgfishersci.ca | >50 fishersci.cawikipedia.orgfishersci.ca |

| pAMPK5 | - | 36 (partial) fishersci.cawikipedia.orgfishersci.ca |

| pAMPK6 | - | Does not activate fishersci.cawikipedia.orgfishersci.ca |

Note: EC50 values represent the half maximal effective concentration required for activation.

Activation of AMPK Signaling Pathways in Cell Lines by this compound

The activation of AMPK by this compound in cell lines leads to the modulation of various downstream signaling pathways that regulate cellular metabolism and function.

Measurement of Acetyl-CoA Carboxylase (ACC) Phosphorylation as a Downstream Marker

A key downstream target of activated AMPK is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. Phosphorylation of ACC by AMPK leads to its inhibition, thereby reducing lipogenesis. fishersci.finih.gov While direct quantitative in vitro data on ACC phosphorylation specifically induced by this compound in cell lines was not extensively detailed in the provided information, in vivo studies have demonstrated that chronic oral administration of this compound robustly increased ACC phosphorylation in the liver and showed more modest effects in skeletal muscle. fishersci.cafishersci.se This indicates that this compound's activation of AMPK translates to the phosphorylation of its downstream target ACC in relevant metabolic tissues, providing strong evidence of functional target engagement.

Modulation of Cellular Lipid Metabolism Markers

AMPK activation is known to regulate lipid metabolism by inhibiting anabolic pathways like fatty acid synthesis and promoting catabolic pathways like fatty acid oxidation. nih.govnih.govnih.gov Although specific in vitro cellular lipid metabolism marker data for this compound were not prominently featured in the search results, preclinical studies in mouse models treated with this compound have shown expected alterations in lipid metabolism, including the inhibition of hepatic fatty acid synthesis. fishersci.cawikipedia.orgfishersci.fixenbase.org These in vivo findings suggest that this compound's activation of AMPK in cellular contexts would similarly lead to a modulation of cellular lipid metabolism markers consistent with reduced lipid synthesis and potentially increased fatty acid oxidation.

Investigation of Glucose Homeostasis-Related Markers in Cellular Contexts

AMPK plays a significant role in maintaining glucose homeostasis by promoting glucose uptake and inhibiting hepatic glucose production. nih.govnih.gov Preclinical studies with this compound in mouse models have demonstrated improvements in measures of insulin (B600854) sensitization, which are related to glucose homeostasis. fishersci.cafishersci.fixenbase.org While direct in vitro cellular glucose homeostasis marker data for this compound was not extensively provided, the known cellular functions of AMPK, such as enhancing GLUT4 translocation to the cell membrane to improve glucose uptake, suggest that this compound's activation of AMPK in cell lines would positively influence glucose uptake and utilization markers. nih.gov

This compound's Influence on Autophagy and Apoptosis Pathways in Cellular Models

Beyond its metabolic roles, AMPK is also involved in regulating cellular processes such as autophagy and apoptosis. Studies investigating the influence of this compound on these pathways have been conducted in specific cellular models.

In studies examining arsenic-induced neurotoxicity in hippocampal neurons, this compound was utilized as an AMPK activator to investigate its role in autophagy-dependent apoptosis. citeab.comguidetopharmacology.org These studies indicated that intervention with this compound yielded results similar to other modulators of the pathway, suggesting its involvement in the complex interplay between autophagy and apoptosis in this cellular context. citeab.comguidetopharmacology.org Furthermore, this compound has been implicated in studies exploring chemotherapy resistance in cell lines, where its effects were linked to the mTOR pathway. tocris.com

Regulation of the AMPK-mTOR Signaling Pathway

The AMPK-mTOR signaling pathway is a critical nexus that integrates energy status with cellular growth, proliferation, autophagy, and apoptosis. AMPK, when activated under low energy conditions, can inhibit the mechanistic Target of Rapamycin (mTOR) pathway, which typically promotes anabolic processes and inhibits autophagy. nih.govnih.gov

Research utilizing this compound has provided insights into its regulation of the AMPK-mTOR pathway in cellular models. In the context of arsenic-induced autophagy-dependent apoptosis in hippocampal neurons, this compound's action as an AMPK activator was shown to influence this pathway. citeab.comguidetopharmacology.org The findings suggested that arsenic exposure activated apoptosis and AMPK-mTOR dependent autophagy, and intervention with this compound mirrored the effects of other AMPK/mTOR pathway modulators. citeab.comguidetopharmacology.org This indicates that this compound, by activating AMPK, impacts the downstream mTOR signaling, thereby influencing processes like autophagy and apoptosis in these cellular systems. Another study also connected this compound to the mTOR pathway in the context of reversing chemotherapy resistance in cell lines. tocris.com

Effects on Cellular Survival Mechanisms in Specific Cell Types (e.g., Hippocampal Neurons, C2C12 Myotubes)

Preclinical research has utilized cell lines to investigate the cellular effects of compounds, including those that modulate pathways like AMPK. In the context of C2C12 myotubes, a cell line commonly used to study muscle cell differentiation and function, this compound has been employed as an AMPK agonist in studies examining muscle atrophy. One study investigating the effects of daidzein (B1669772) on lovastatin-induced C2C12 myotube atrophy utilized this compound to explore the involvement of the AMPK pathway. It was observed that the protective effects of daidzein against myotube atrophy were reversed in the presence of this compound, suggesting that daidzein's action was dependent on inhibiting AMPK activity, which was counteracted by this compound-mediated AMPK activation. nih.govresearchgate.net This indicates this compound's ability to influence cellular processes related to muscle cell size and potentially survival in specific stress conditions through AMPK activation. Direct, dedicated studies focusing solely on the pro-survival effects of this compound in healthy or various stressed C2C12 myotubes or hippocampal neurons were not prominently detailed in the retrieved literature. Research on hippocampal neurons and cellular survival often focuses on factors influencing neurogenesis and neuron longevity in the dentate gyrus, with various hormones and environmental factors shown to play a role. nih.govfrontiersin.orgupenn.edu

Mechanistic Studies on this compound's Impact on Cellular Differentiation Processes (e.g., Megakaryocyte Differentiation)

Cellular differentiation is a fundamental biological process by which less specialized cells become more specialized cell types. imrpress.com Megakaryocyte differentiation, the process leading to the formation of megakaryocytes which produce platelets, is a well-studied example of hematopoietic cell differentiation. This process is regulated by various cytokines, transcription factors, and signaling pathways, with thrombopoietin (TPO) being a key regulator. mdpi.comnih.govresearchgate.net While the mechanisms governing megakaryocyte differentiation, including the roles of pathways like MEK-ERK and PI3K/Akt, have been investigated, specific detailed mechanistic studies focusing solely on the direct impact of this compound on megakaryocyte differentiation were not extensively described in the retrieved scientific literature. mdpi.comnih.govresearchgate.net

In Vivo Efficacy Studies of this compound in Animal Models of Metabolic Dysregulation

In vivo studies using animal models are crucial for evaluating the potential efficacy of compounds in complex biological systems. This compound has been investigated in mouse models of metabolic dysregulation, including diet-induced obese (DIO) and high-fructose fed mice, which are commonly used to mimic aspects of human metabolic syndrome and type 2 diabetes. medchemexpress.complos.orgfrontiersin.orgfoodandnutritionresearch.netnih.govaging-us.commdpi.comresearchgate.net

Efficacy of this compound in Diet-Induced Obese and High-Fructose Fed Mouse Models

Studies in DIO and high-fructose fed mouse models have demonstrated that this compound exhibits beneficial effects on various metabolic parameters. medchemexpress.commdpi.comnih.govplos.org

Hepatic fatty acid synthesis plays a significant role in the development of hepatic steatosis and metabolic disorders. Preclinical studies with this compound have shown its ability to inhibit hepatic fatty acid synthesis in relevant mouse models. Acute oral administration of this compound to high-fructose fed db/+ mice resulted in significant inhibition of hepatic fatty acid synthesis across different doses tested. medchemexpress.commdpi.comresearchgate.net Furthermore, this compound has been reported to inhibit hepatic fatty acid synthesis in db/db mice. caymanchem.comnih.gov

Below is a representative table summarizing findings on hepatic fatty acid synthesis inhibition:

| Mouse Model | Diet Type | Administration Route | This compound Dose Range | Effect on Hepatic Fatty Acid Synthesis | Source |

| db/+ mice | High-fructose | Oral | 3, 10, 30 mg/kg | Significant inhibition | medchemexpress.commdpi.comresearchgate.net |

| db/db mice | Not specified | Not specified | 3 to 30 mg/kg | Inhibition | caymanchem.comnih.gov |

Insulin resistance is a hallmark of metabolic syndrome and type 2 diabetes. Preclinical studies have indicated that this compound can lead to improvements in insulin sensitization parameters in mouse models. This compound has been shown to reduce insulin resistance in diet-induced obese (DIO) mice. caymanchem.comnih.gov Treatment with this compound in various mouse models results in improvements in a measure of insulin sensitization. medchemexpress.comnih.gov These improvements in insulin sensitivity are a key finding from the in vivo efficacy studies of this compound in models of metabolic dysregulation.

Below is a representative table summarizing findings on insulin sensitization:

| Mouse Model | Diet Type | Effect on Insulin Resistance | Source |

| DIO mice | Diet-induced obese | Reduces insulin resistance | caymanchem.comnih.gov |

| Various mouse models | Metabolic dysregulation | Improves insulin sensitization | medchemexpress.comnih.gov |

Modulation of Systemic Lipid Metabolism

Tissue-Specific Target Engagement of this compound: Liver and Skeletal Muscle AMPK Activation and Downstream Signaling in Rodents

Preclinical studies in rodents have demonstrated that this compound exhibits tissue-specific target engagement, particularly in the liver and skeletal muscle. Chronic oral administration of this compound in rodents has been shown to robustly increase the phosphorylation of Acetyl-CoA Carboxylase (ACC) in the liver, an established substrate of AMPK, indicating significant AMPK activation in this tissue. More modest effects on ACC phosphorylation have been observed in skeletal muscle following this compound administration. selleck.co.jp

Activation of AMPK by this compound in these tissues leads to expected alterations in lipid metabolism and improvements in measures of insulin sensitization in mouse models. selleck.co.jp AMPK activation plays a crucial role in regulating cellular energy balance by promoting catabolic processes and suppressing anabolic pathways. nih.gov In the liver, AMPK activation can mitigate stages of hepatic fibrosis progression by modulating autophagic, inflammatory, and fibrotic responses. biomolther.org In skeletal muscle, AMPK activation is involved in glucose uptake and fatty acid oxidation. nih.govresearchgate.net

Preclinical Pharmacokinetic Characterization of this compound in Various Animal Species (e.g., C57BL/6 mice, Sprague-Dawley rats, beagle dogs)

The preclinical pharmacokinetic profile of this compound has been characterized in several animal species, including C57BL/6 mice, Sprague-Dawley rats, and beagle dogs. These studies provide insights into the absorption, distribution, metabolism, and excretion of the compound.

In C57BL/6 mice, Sprague-Dawley rats, and beagle dogs, this compound demonstrated moderate systemic plasma clearance, ranging from 5.0 to 13 mL/min/kg. The volume of distribution at steady state was found to be between 0.6 and 1.1 L/kg, and the terminal half-life was approximately 2 hours. selleck.co.jp

Initial oral administration of this compound in C57BL/6 mice showed low oral bioavailability (8.4%). However, oral exposure was subsequently improved by using different vehicles. selleck.co.jp Oral bioavailabilities in rats and dogs were also improved, ranging from 27% to 78%. selleck.co.jp

This compound has been reported to have low permeability in LLC-PK1 cells and is a substrate for the human liver uptake transporters OATP1B1 and OATP1B3. medchemexpress.comtargetmol.com

Exploration of this compound's Potential for Modulation of Pathological Phenotypes in Preclinical Disease Models (e.g., diabetic nephropathy)

Preclinical research has explored the potential of this compound to modulate pathological phenotypes in various disease models. Treatment with this compound in different mouse models has resulted in expected alterations in lipid metabolism and improvements in measures of insulin sensitization. selleck.co.jp

While specific detailed findings on this compound in diabetic nephropathy models were not extensively detailed in the provided search results, AMPK activation, in general, has been investigated for its potential benefits in renal function in models of progressive diabetic nephropathy, as seen with other pan-AMPK activators like MK-8722. medkoo.com Given this compound's activity as an AMPK activator, its effects in similar models would be a relevant area of investigation.

Comparative Preclinical Pharmacology of this compound with Other AMPK Activators

Comparing this compound with other AMPK activators provides valuable context regarding its mechanism and potential therapeutic profile.

Differentiation of this compound's Mechanism of Action from Indirect AMPK Activators (e.g., Metformin)

This compound is characterized as a potent and selective direct AMPK activator, binding to the ADaM site on the AMPK complex. selleck.co.jpbiomolther.org This mechanism is distinct from indirect AMPK activators like Metformin. Metformin, a widely used antidiabetic drug, primarily activates AMPK through mechanisms that involve inhibiting mitochondrial complex 1, leading to an increase in the AMP:ATP ratio. nih.govprobes-drugs.org Unlike direct activators that bind allosterically to the AMPK enzyme, Metformin's effect on AMPK is secondary to changes in cellular energy status. biomolther.orgpatsnap.com

Comparative Analysis of this compound with Other Allosteric AMPK Activators (e.g., A-769662, AICAR, MK-8722)

This compound belongs to the class of allosteric AMPK activators that bind to the ADaM site. biomolther.org Other notable allosteric activators include A-769662 and MK-8722. AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is another AMPK activator, acting as an AMP analog that is phosphorylated to ZMP, mimicking the effect of AMP on AMPK activity. targetmol.comwikipedia.orgtranscriptionfactor.org

This compound is described as a potent and selective AMPK activator with an EC50 of 8 nM for the α1β1γ1 subunit. selleck.co.jpmedchemexpress.comselleckchem.com It activates 10 of the 12 phosphorylated AMPK complexes with EC50 values ranging from 8 to 40 nM and shows maximal activation greater than 50%. selleck.co.jpmedchemexpress.comtargetmol.com

In comparison, A-769662 is a potent, reversible AMPK activator with an EC50 of 0.8 μM, demonstrating selectivity towards β1 subunit-containing heterotrimers. tocris.cominvivochem.commedchemexpress.com MK-8722 is described as a potent pan-AMPK activator. medkoo.combiorxiv.org In ADP-Glo assays, MK-8722 has an EC50 of 4.7 nM, while this compound has an EC50 of 20.9 nM in some comparisons, although other sources list this compound's EC50 as 8 nM. selleck.co.jpmedchemexpress.compatsnap.com MK-8722 is reported to be a more potent activator than A-769662 and activates complexes containing the β1 or β2 subunit isoforms, whereas A-769662 is β1-specific. biorxiv.org

AICAR is capable of stimulating AMPK activity as an AMP analog. wikipedia.orgtranscriptionfactor.org

Evaluation of Isoform Selectivity Profiles of this compound versus Other Direct Activators in Preclinical Models

The AMPK enzyme exists as heterotrimeric complexes composed of catalytic α subunits (α1, α2), regulatory β subunits (β1, β2), and regulatory γ subunits (γ1, γ2, γ3), leading to 12 possible combinations. nih.gov The isoform selectivity of AMPK activators is an important aspect of their preclinical characterization, as different isoforms may have distinct tissue distribution and functional roles.

This compound is reported to activate 10 of the 12 phosphorylated AMPK complexes. targetmol.compatsnap.com It partially activates pAMPK5 (36% maximal activation) and does not activate pAMPK6. targetmol.compatsnap.com pAMPK5 is a minor component in human and mouse liver, and pAMPK6 is not detected in liver. selleck.co.jppatsnap.com

In contrast, A-769662 displays selectivity towards β1 subunit-containing heterotrimers. tocris.cominvivochem.com MK-8722 is described as a pan-AMPK activator, activating complexes containing both β1 and β2 subunits. medkoo.combiorxiv.org The development of MK-8722 highlighted that AMPKβ2 activation can support glucose homeostasis but may also induce cardiac hypertrophy. nih.gov

Understanding the isoform selectivity profiles of direct AMPK activators like this compound, A-769662, and MK-8722 is crucial for predicting their tissue-specific effects and potential therapeutic applications or side effects in preclinical models.

| Compound | Mechanism of Action | Isoform Selectivity | EC50 (AMPK Activation) |

| This compound | Direct Allosteric | Activates 10 of 12 pAMPK complexes; partial pAMPK5, no pAMPK6 | 8 nM (α1β1γ1), 8-40 nM (10 complexes) selleck.co.jpmedchemexpress.comselleckchem.com |

| Metformin | Indirect | Not isoform selective (acts via energy status) | N/A |

| A-769662 | Direct Allosteric | Selective for β1-containing heterotrimers | 0.8 μM tocris.cominvivochem.commedchemexpress.com |

| AICAR | Indirect (AMP analog) | Not specifically isoform selective reported in search results | N/A |

| MK-8722 | Direct Allosteric | Pan-AMPK activator (activates β1 and β2) | 4.7 nM (recombinant AMPK) patsnap.com |

Note: EC50 values can vary depending on the specific assay conditions and AMPK complex used.

| Animal Species | Plasma Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |

| C57BL/6 mice | 5.0 - 13 | 0.6 - 1.1 | ~2 | 8.4 (improved with other vehicles) selleck.co.jp |

| Sprague-Dawley rats | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 selleck.co.jp |

| Beagle dogs | 5.0 - 13 | 0.6 - 1.1 | ~2 | 27 - 78 selleck.co.jp |

Note: Pharmacokinetic parameters are generally within the reported ranges for the listed species. selleck.co.jp

Research Methodologies and Experimental Approaches Employed in Mk 3903 Studies

In Vitro Biochemical and Cell-Based Assay Systems for AMPK Activity Assessment

Assessing the activity of AMPK in the presence of compounds like MK-3903 is fundamental to understanding their pharmacological profile. Various in vitro and cell-based assay systems are employed for this purpose, providing insights into the compound's direct effects on the enzyme and its functional consequences within a cellular context.

Luminescence Kinase Assays for Monitoring ATP Depletion

Luminescence kinase assays are a common method for measuring kinase activity by quantifying the depletion of ATP during the phosphorylation reaction. These assays utilize the principle that luciferase requires ATP to generate a luminescent signal. As a kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, leading to a reduction in luminescence. This reduction is inversely proportional to the kinase activity.

In the context of this compound, luminescence kinase assays can be used to directly measure the activation of purified AMPK complexes. By incubating this compound with recombinant AMPK and its substrate in the presence of a known concentration of ATP, the rate of ATP consumption can be monitored via the decrease in luminescence signal upon addition of a luciferase-containing detection reagent. An increase in kinase activity induced by this compound would result in a greater depletion of ATP and thus a lower luminescence signal compared to a control without the activator. This method allows for the determination of the compound's potency (e.g., EC50 values) in activating different AMPK isoforms.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Activation/Protection Assays

TR-FRET assays are another robust method used to assess kinase activity and the effect of compounds on enzyme phosphorylation status. These assays typically involve using donor and acceptor fluorophores attached to antibodies that recognize specific phosphorylation sites on the kinase or its substrate. When the target site is phosphorylated, the donor and acceptor are brought into close proximity, resulting in FRET and a measurable signal.

For AMPK studies, TR-FRET assays can be designed to measure both the activation of AMPK and the protection of its activating phosphorylation site, typically Thr172 on the alpha subunit, from dephosphorylation. An "activation-only" TR-FRET assay measures the increase in phosphorylation of an AMPK substrate (such as the SAMS peptide) upon incubation with the enzyme and the test compound. An "activation/protection" assay can simultaneously assess the compound's ability to stimulate the kinase activity and protect the phosphorylated Thr172 from phosphatases. This compound's ability to activate various phosphorylated AMPK complexes has been assessed using kinase assays, and TR-FRET is a suitable format for such measurements.

Phosphorylation Status Analysis of Downstream Targets (e.g., ACC) by Western Blot and ELISA

AMPK exerts its metabolic effects primarily by phosphorylating downstream target proteins. Acetyl-CoA Carboxylase (ACC) is a well-established substrate of AMPK, and its phosphorylation by AMPK at specific serine residues (Ser79 in ACC1 and Ser212 in ACC2) leads to inhibition of fatty acid synthesis. Analyzing the phosphorylation status of ACC is a critical method to confirm the cellular activity of AMPK activators like this compound.

Western blotting is a widely used technique to detect and quantify specific proteins, including phosphorylated forms, in cell or tissue lysates. By using antibodies specific to phosphorylated ACC (e.g., phospho-ACC Ser79), researchers can assess the increase in ACC phosphorylation levels following treatment with this compound. This provides evidence that this compound is effectively activating AMPK within cells, leading to the expected downstream phosphorylation events.

Enzyme-Linked Immunosorbent Assays (ELISAs), particularly sandwich ELISAs, offer a quantitative method for measuring protein phosphorylation. A sandwich ELISA for phospho-ACC (Ser79) would typically use a capture antibody specific to phospho-ACC (Ser79) immobilized on a plate and a detection antibody that recognizes total ACC. The signal generated is proportional to the amount of phosphorylated ACC present in the sample. ELISAs can provide more quantitative data compared to Western blotting and are often used for higher-throughput analysis of phosphorylation status in cell lysates. Studies have utilized ELISA to quantitatively measure the cellular target engagement of AMPK activators by assessing the decrease in phospho-ACC levels.

Quantitative Cell-Based Assays for Measuring Functional Cellular Readouts

Beyond assessing direct enzyme activation and downstream phosphorylation, quantitative cell-based assays are employed to measure the functional consequences of AMPK activation by this compound within living cells. These assays evaluate how the compound affects cellular processes regulated by AMPK, such as lipid metabolism, glucose uptake, and energy homeostasis.

While specific detailed protocols for functional cell-based assays with this compound were not extensively detailed in the provided snippets regarding in vitro functional readouts, the observed effects in animal models provide strong indicators of the functional readouts that would be investigated in cellular contexts. For instance, this compound has been shown to increase muscle and liver levels of phosphorylated ACC and inhibit hepatic fatty acid synthesis in mice probechem.com. These findings suggest that cell-based assays would likely focus on measuring parameters such as:

Fatty acid synthesis rates: Using labeled precursors to quantify the incorporation into lipids.

Glucose uptake: Measuring the uptake of labeled glucose into cells.

Mitochondrial respiration: Assessing cellular energy metabolism using techniques like the Seahorse Analyzer.

Lipid accumulation: Quantifying intracellular lipid droplets using staining or biochemical methods.

Quantitative measurements in these assays provide data on the efficacy of this compound in modulating key metabolic pathways regulated by AMPK in a cellular environment.

In Silico Modeling and Computational Approaches for this compound Research

In silico, or computational, approaches play an increasingly important role in drug discovery and research, complementing experimental methods. These methods can provide insights into the potential interactions of a compound with its target protein and help guide experimental design.

Structure-Activity Relationship (SAR) Studies Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's chemical structure affect its biological activity uni-bonn.de. Computational methods play a significant role in modern SAR analysis, allowing for the prediction and interpretation of these relationships without the need for synthesizing and testing every possible analog uni-bonn.deimist.ma.

For this compound, which is described as a novel class of benzimidazole-based AMPK activators, SAR studies were crucial in its hit-to-lead optimization process researchgate.netresearchgate.net. These studies likely involved analyzing the structural features of various benzimidazole (B57391) derivatives and correlating them with their potency and selectivity for AMPK activation. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that relate molecular descriptors to biological activity imist.manih.govscholarsresearchlibrary.com. These models can help identify key structural features that contribute to desired activity and guide the design of more potent and selective compounds nih.gov. While specific details of computational SAR studies for this compound are not extensively detailed in the provided snippets, the general application of these methods in optimizing AMPK activators, including the development of related compounds like MK-8722, highlights their importance in this area nih.gov. Computational methods like molecular docking can also be used to understand the binding interactions between ligands like this compound and the target protein, AMPK, providing insights into the structural requirements for activation imist.mamdpi.com.

Preclinical Animal Model Selection and Experimental Design for Mechanistic Investigations of this compound

Preclinical animal models are indispensable for investigating the in vivo effects, pharmacokinetics, and mechanisms of action of potential drug candidates like this compound before human trials frontiersin.org. The selection of appropriate animal models and careful experimental design are crucial to ensure that the findings are relevant to human physiology and disease states.

For this compound, which is being investigated for its effects on metabolism, particularly in the context of metabolic syndrome and insulin (B600854) resistance, rodent models are commonly utilized researchgate.netmedchemexpress.comfrontiersin.orgphysiology.orgusamv.roscielo.brnih.gov. These models offer advantages such as relatively low cost, ease of handling, and the availability of various genetic and diet-induced models that mimic aspects of human metabolic diseases frontiersin.orgnih.gov.

Experimental design in this compound studies in animals would involve determining appropriate routes and frequencies of administration, dosages, and study durations medchemexpress.com. It also necessitates the selection of relevant endpoints to assess the compound's efficacy and mechanistic effects, such as measuring changes in glucose and lipid metabolism, insulin sensitivity, and the phosphorylation status of AMPK and its downstream targets in various tissues medchemexpress.comcaymanchem.com.

Selection and Utilization of Rodent Models for Metabolic Syndrome and Insulin Resistance Research

Rodent models, particularly mice and rats, are widely used in research on metabolic syndrome and insulin resistance due to their genetic tractability and the availability of models that spontaneously develop or can be induced to exhibit key features of these conditions frontiersin.orgusamv.ronih.gov.

Diet-induced obesity (DIO) models, often involving high-fat or high-fat/high-carbohydrate diets, are frequently used to mimic the diet-related onset of metabolic syndrome and insulin resistance in humans physiology.orgusamv.ronih.govnih.govnih.gov. This compound has been studied in DIO mice, where it has been shown to reduce insulin resistance caymanchem.com.

Genetic models, such as db/db mice (leptin receptor deficient) and ob/ob mice (leptin deficient), also exhibit characteristics of obesity, hyperglycemia, and insulin resistance, making them valuable for studying the underlying genetic and molecular mechanisms of metabolic disease frontiersin.orgscielo.brnih.gov. This compound has been shown to inhibit hepatic fatty acid synthesis in db/db mice caymanchem.com.

The selection of a specific rodent model depends on the particular aspect of metabolic syndrome or insulin resistance being investigated. For instance, models with pronounced insulin resistance in liver and skeletal muscle might be chosen to study this compound's effects on these specific tissues frontiersin.org.

Development and Application of Animal Models for Organ-Specific Metabolic Interventions (e.g., Liver, Skeletal Muscle)

Investigating the organ-specific effects of metabolic interventions like this compound requires animal models that allow for targeted analysis of metabolic processes within individual organs such as the liver and skeletal muscle medrxiv.orgnih.gov. These organs play critical roles in glucose and lipid metabolism and are significantly affected in metabolic syndrome medrxiv.orgnih.govmdpi.com.

Studies with this compound have demonstrated its effects on both liver and skeletal muscle. For example, chronic oral administration of this compound robustly increased ACC phosphorylation in the liver, with more modest effects observed in skeletal muscle selleck.co.jp. This indicates differential activity or pharmacokinetic profiles of the compound in these tissues.

Animal models can be utilized to specifically assess parameters like hepatic fatty acid synthesis or glucose uptake in skeletal muscle following this compound administration medchemexpress.comcaymanchem.com. Techniques such as tissue biopsies and analysis of key metabolic enzymes and signaling pathways (e.g., AMPK and ACC phosphorylation) in isolated liver and muscle tissues are employed to understand the organ-specific mechanisms of this compound action medchemexpress.comselleck.co.jpcaymanchem.com. Furthermore, advanced models like organ-on-a-chip systems are being developed to study organ-specific metabolic interventions in a more controlled environment, although their application to this compound is not specified in the provided text hesperosinc.com.

Consideration of Species-Specific Differences in AMPK Activation Profiles and Pharmacokinetics in Research Design

It is crucial to consider species-specific differences in AMPK activation profiles and pharmacokinetics when designing preclinical studies with compounds like this compound medchemexpress.comselleck.co.jp. While this compound is a potent activator of human AMPK, its activity and how it is absorbed, distributed, metabolized, and excreted can vary across different animal species medchemexpress.comselleck.co.jp.

This compound activates multiple phosphorylated AMPK (pAMPK) complexes, but the specific complexes activated and the extent of activation can differ medchemexpress.comselleck.co.jp. For instance, this compound activates 10 of the 12 pAMPK complexes with high potency, but partially activates pAMPK5 and does not activate pAMPK6 medchemexpress.comselleck.co.jp. The distribution of these different AMPK complexes can vary between species and even between different tissues within the same species, which could influence the observed pharmacological effects.

Pharmacokinetic parameters such as plasma clearance, volume of distribution, and half-life of this compound have been characterized in different species, including mice, rats, and dogs medchemexpress.comselleck.co.jp. These studies have shown moderate systemic plasma clearance and a relatively short terminal half-life in these species medchemexpress.comselleck.co.jp. Oral bioavailability has also been assessed and found to vary, highlighting the importance of considering formulation and administration routes in different species selleck.co.jp. Understanding these species-specific differences is essential for translating findings from animal models to potential human applications and for selecting the most appropriate animal model for a given research question.

Advanced Techniques for Pathway Elucidation in this compound Studies

Advanced techniques are employed to elucidate the detailed molecular pathways through which this compound exerts its effects. As an AMPK activator, this compound's primary mechanism involves the activation of AMPK, a key energy sensor that regulates various metabolic pathways nih.govacs.org.

Techniques such as Western blotting and ELISA are commonly used to measure the phosphorylation status of AMPK and its downstream targets, such as acetyl-CoA carboxylase (ACC), which is a direct substrate of AMPK and plays a crucial role in fatty acid synthesis medchemexpress.comresearchgate.netselleck.co.jpcaymanchem.com. Increased phosphorylation of ACC indicates AMPK activation and inhibition of fatty acid synthesis researchgate.net.

Transcriptomic and proteomic analyses can provide a broader understanding of the genes and proteins affected by this compound treatment, revealing potential downstream pathways and biological processes modulated by AMPK activation ip-korea.org. Metabolomics, the study of small molecule metabolites, can also be used to assess the impact of this compound on global metabolic profiles in different tissues or biological fluids rjpbr.com.

In addition to biochemical assays, techniques like pathway enrichment analysis and network analysis can integrate data from different sources to identify the most significantly affected signaling pathways and biological networks following this compound administration ip-korea.orgpatsnap.com. For example, studies have investigated the involvement of the AMPK/mTOR pathway in the effects of compounds, and this compound has been used as a tool to probe this pathway patsnap.comnih.govnih.gov.

Furthermore, the use of selective inhibitors or genetic manipulation (e.g., siRNA or CRISPR/Cas9) targeting specific components of the AMPK pathway can help confirm the involvement of these components in mediating this compound's effects ip-korea.orgnih.gov. For instance, using an AMPK inhibitor alongside this compound can help determine if the observed effects are indeed dependent on AMPK activation nih.govresearchgate.net.

These advanced techniques, when used in combination, provide a comprehensive picture of how this compound interacts with cellular machinery and influences metabolic pathways at multiple levels.

Proteomic and Metabolomic Profiling to Characterize Biological Responses to this compound

Proteomic and metabolomic profiling are powerful systems biology approaches used to globally assess changes in protein and metabolite levels within a biological system in response to a stimulus, such as treatment with a chemical compound like this compound. up.edu.phruc.dkunl.pt These techniques provide a broad overview of the biochemical processes affected, offering insights into how genomic potentials are translated into functional traits and revealing dynamic changes in metabolite profiles. up.edu.phmdpi.com

While general applications of proteomics and metabolomics involve techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) for analyzing compounds and biomolecules, specific detailed data on the application of these methods directly to this compound studies are not extensively detailed in the provided search results. up.edu.phruc.dkunl.ptitss.org.uk However, given this compound's role as an AMPK activator influencing metabolic pathways, it is highly probable that studies investigating its effects would utilize these profiling techniques to understand the downstream impact on cellular protein expression and metabolic intermediates. For instance, AMPK activation is known to enhance glucose uptake and fatty acid oxidation while reducing lipid and protein synthesis, outcomes that would be detectable through comprehensive proteomic and metabolomic analysis. creative-diagnostics.comnih.gov Methodologies for protein and metabolite extraction and subsequent MS analysis are well-established in biological research. up.edu.phunl.pt

Gene Expression Analysis to Investigate Downstream Transcriptional Effects

Gene expression analysis is a fundamental approach to investigate how a compound influences cellular function at the transcriptional level by measuring the activity of thousands of genes simultaneously. This can involve quantifying messenger RNA (mRNA) levels to understand which genes are upregulated or downregulated in response to treatment. nih.govtnmplot.com Techniques such as quantitative real-time PCR (RT-qPCR) and microarray or RNA sequencing are commonly employed for this purpose. nih.govnih.govqiagen.com

Research involving this compound has indicated its influence on cellular pathways, such as the circBRAF-AMPK pathway in the context of osteoblast injury. nih.gov In such studies, gene expression analysis using methods like RT-qPCR would be crucial to measure the mRNA expression levels of genes involved in this pathway and downstream effectors. nih.gov For example, investigating the impact of this compound on osteogenic differentiation of bone marrow mesenchymal stem cells involved detecting the expression of osteogenic marker genes using RT-qPCR. nih.gov This highlights the application of gene expression analysis to understand the transcriptional changes induced by this compound and its involvement in specific biological processes.

Application of Genetic Tools and Modalities (e.g., siRNA-mediated knockdown, Transgenic Animal Models) for Validating Mechanisms

Genetic tools and modalities play a vital role in validating the mechanisms by which a compound exerts its effects. Techniques like siRNA-mediated knockdown allow for the specific reduction of target gene expression to determine the role of that gene in the observed biological response. qiagen.comuio.nowindows.netrarediseasesjournal.com Transgenic animal models, on the other hand, involve the introduction of foreign genetic material or the alteration of endogenous genes to create in vivo systems that mimic disease states or allow for the study of gene function in a whole organism context. ucl.ac.ukcyagen.comnih.govescholarship.orgnih.gov

In the context of this compound research, genetic tools have been applied. For instance, a study investigating the role of Trim14 in chemotherapy resistance utilized siRNA-mediated knockdown of Trim14 and explored how this compound treatment reversed the effects observed after silencing Trim14. researchgate.net This directly demonstrates the use of siRNA to investigate the interplay between this compound and specific genes in cellular processes.

Future Directions in Academic Research on Mk 3903 and Ampk Activation

Elucidating Underexplored AMPK Isoform-Specific Activation Mechanisms of MK-3903

AMPK exists as heterotrimeric complexes composed of catalytic α (α1, α2), regulatory β (β1, β2), and γ (γ1, γ2, γ3) subunits, leading to 12 possible isoform combinations. This compound is known to be a potent and selective AMPK activator with an EC50 of 8 nM for the α1 β1 γ1 subunit combination. selleckchem.commedchemexpress.com Research indicates that this compound activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes, with EC50 values ranging from 8 to 40 nM and maximal activation exceeding 50%. selleckchem.commedchemexpress.com However, the compound exhibits differential activity across isoforms; it only partially activates pAMPK5 (with a maximum activation of 36%) and does not activate pAMPK6. selleckchem.commedchemexpress.com Notably, pAMPK5 and pAMPK6 are reported to be minor components in human and mouse liver. selleckchem.com

Future academic research should focus on the structural and mechanistic basis underlying this isoform selectivity. Specific areas for investigation include:

Determining the binding kinetics and conformational changes induced by this compound on the 10 activated isoforms compared to the two non-activated ones.

Investigating the reasons for the partial activation of the pAMPK5 complex.

Utilizing cryo-electron microscopy or X-ray crystallography to resolve the structure of this compound in complex with different AMPK isoforms, providing insights into the molecular determinants of its selectivity.

Exploring the physiological relevance of activating specific AMPK isoforms with this compound and the consequences of not activating pAMPK5 and pAMPK6 in various cellular and tissue contexts.

Understanding the precise isoform-specific activation profile of this compound is crucial for predicting its biological effects and potential therapeutic applications, as different isoforms may have distinct tissue distributions and roles in metabolic regulation.

| AMPK Isoform Complex | Activation by this compound | EC50 Range (nM) | Maximal Activation (%) |

|---|---|---|---|

| α1 β1 γ1 | Activated | 8 | >50 |

| 10 of 12 pAMPK | Activated | 8-40 | >50 |

| pAMPK5 | Partially Activated | Not specified | 36 |

| pAMPK6 | Not Activated | Not applicable | 0 |

Data compiled from references selleckchem.commedchemexpress.com.

Investigating Novel Downstream Signaling Pathways and Crosstalk Modulated by this compound

AMPK activation orchestrates a wide array of cellular responses by phosphorylating numerous downstream targets, primarily influencing energy-generating catabolic pathways and inhibiting energy-consuming anabolic processes. wikipedia.orgresearchgate.net A well-established downstream effect of AMPK activation by this compound is the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. selleckchem.comresearchgate.net This action leads to a reduction in fatty acid synthesis and a stimulation of fatty acid oxidation. researchgate.net Studies in mice have shown that chronic oral administration of this compound robustly increased ACC phosphorylation in the liver. selleckchem.com

Beyond this primary target, the full spectrum of downstream signaling pathways modulated by this compound warrants further comprehensive investigation. Potential areas for future research include:

Systematic identification of novel phosphorylation targets of AMPK activated by this compound using phosphoproteomics approaches in different cell types and tissues.

Delving into the impact of this compound-mediated AMPK activation on other known AMPK substrates involved in glucose uptake (e.g., TBC1D1), protein synthesis (e.g., TSC2, eEF2K), autophagy (e.g., ULK1), and mitochondrial biogenesis (e.g., PGC-1α). wikipedia.orgnih.govfrontiersin.org

Exploring the crosstalk between AMPK signaling activated by this compound and other critical cellular pathways, such as insulin (B600854) signaling, mTOR signaling, and inflammatory pathways. Studies have already utilized this compound to investigate pathways like Glut4/AMPK/FoxO in skeletal muscle and AMPK/mTOR in neurotoxicity models. patsnap.com

Investigating the transcriptional and epigenetic changes induced by this compound-mediated AMPK activation, potentially identifying novel genes and regulatory elements controlled by this pathway.

A detailed understanding of the downstream effectors and interacting pathways will provide a more complete picture of how this compound exerts its biological effects and uncover potential novel therapeutic targets.

Exploring the Mechanistic Basis of this compound Action in Additional Preclinical Models of Metabolic and Cellular Dysregulation

Preclinical studies have demonstrated that this compound can improve lipid metabolism and insulin sensitization in diet-induced obese (DIO) mice and inhibit hepatic fatty acid synthesis in db/db mice. selleckchem.comcaymanchem.comresearchgate.net this compound has also been employed as a tool compound in studies investigating mechanisms in skeletal muscle atrophy and arsenic-induced neurotoxicity. patsnap.com These findings highlight the potential of this compound in addressing metabolic disorders and its utility in mechanistic studies.

Future academic research should expand the investigation of this compound's effects and underlying mechanisms in a broader range of preclinical models relevant to metabolic and cellular dysregulation. This could include:

Evaluating the efficacy and mechanisms of this compound in models of non-alcoholic fatty liver disease (NAFLD) beyond just fatty acid synthesis, such as those involving inflammation, fibrosis, and hepatocellular injury.

Investigating its effects in various models of type 2 diabetes, focusing on pancreatic beta-cell function, glucose homeostasis, and the prevention or reversal of diabetes-related complications.

Exploring the potential of this compound in models of cardiovascular diseases, given the role of AMPK in cardiac function and lipid metabolism.

Utilizing models of neurodegenerative disorders to further explore the impact of this compound-mediated AMPK activation on neuronal health, autophagy, and mitochondrial function, building on initial findings in neurotoxicity models. patsnap.com

Investigating its effects in models of other conditions where AMPK dysregulation is implicated, such as certain types of cancer or inflammatory diseases, focusing on the specific cellular and molecular mechanisms involved. nih.gov

Expanding preclinical investigations will help to fully assess the therapeutic potential of targeting AMPK with compounds like this compound in diverse pathological contexts and provide valuable insights into disease mechanisms.

Development of Advanced Preclinical Animal Models for Comprehensive AMPK Activation Studies

Existing preclinical research on this compound has utilized standard rodent models, including C57BL/6 and db/db mice, and Sprague–Dawley rats, as well as beagle dogs, primarily for pharmacokinetic characterization and initial metabolic assessments. selleckchem.comcaymanchem.comresearchgate.nettargetmol.com While these models are valuable, more advanced animal models are needed to gain a deeper understanding of the systemic and tissue-specific effects of AMPK activation by this compound.

Future academic research should prioritize the development and utilization of advanced preclinical models, such as:

Conditional knockout or knock-in mouse models allowing for tissue-specific manipulation of AMPK subunits or relevant downstream targets to dissect the precise contributions of different AMPK complexes to the observed effects of this compound.

Humanized mouse models that better recapitulate human metabolic physiology and disease pathology, providing a more translationally relevant platform for evaluating this compound.

Animal models with specific genetic mutations or dietary interventions that mimic distinct aspects of human metabolic diseases or other conditions of interest, allowing for targeted investigation of this compound's efficacy and mechanisms in specific disease contexts.

Models that allow for the study of long-term effects and potential adaptations to chronic AMPK activation by this compound.

The use of sophisticated animal models will be instrumental in conducting comprehensive studies on AMPK activation by this compound, providing a more nuanced understanding of its in vivo pharmacology and potential therapeutic implications.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Effects

A comprehensive understanding of the biological effects of this compound requires moving beyond the study of individual pathways to a systems-level perspective. The integration of multi-omics data offers a powerful approach to achieve this. While multi-omics analyses are increasingly used in biological research to study complex biological systems and diseases, there is a lack of published studies applying these approaches specifically to investigate the effects of this compound. nih.govorcid.orgresearchgate.netfinngen.fibiorxiv.org

Future academic research should leverage multi-omics technologies to gain a holistic view of how this compound impacts cellular and physiological systems:

Conducting transcriptomic, proteomic, phosphoproteomic, metabolomic, and lipidomic profiling in various tissues and cell types treated with this compound to identify the complete spectrum of molecular changes induced by AMPK activation.

Integrating these diverse datasets using bioinformatics and computational modeling approaches to construct comprehensive networks illustrating the interplay between different molecular layers in response to this compound.

Identifying potential biomarkers of response or resistance to this compound treatment based on multi-omics signatures.

Utilizing multi-omics data to uncover unexpected off-target effects or compensatory mechanisms triggered by chronic AMPK activation.

The integration of multi-omics data will provide an unprecedented level of detail regarding the biological footprint of this compound, facilitating a deeper understanding of its mechanisms of action and guiding future research and potential therapeutic development.

Q & A

Q. What is the mechanism of action of MK-3903 as an AMPK activator?

this compound binds directly to the α1β1γ1 subunit of AMP-activated protein kinase (AMPK), inducing conformational changes that enhance phosphorylation and activation. It demonstrates an EC50 of 8 nM for the α1β1γ1 isoform and activates 10 of 12 tested pAMPK complexes, with EC50 values ranging from 8–40 nM. The compound shows no activation of pAMPK6 and partial activation of pAMPK5 (max 36%). Experimental validation involves kinase activity assays using recombinant AMPK isoforms and cellular models like LLC-PK1 cells .

Q. What in vivo models are commonly used to study this compound's metabolic effects?

Diet-induced obese (DIO) mice and high-fructose-fed db/+ mice are standard models. Studies typically administer this compound orally (3–30 mg/kg, BID) for 5–12 days, monitoring parameters such as hepatic fatty acid synthesis (FAS), blood glucose, insulin levels, and body weight. For example, in DIO mice, this compound reduced hepatic FAS by up to 50% at 30 mg/kg. Researchers use paired t-tests or ANOVA to analyze dose-dependent responses .

Q. How does this compound's pharmacokinetic profile influence experimental design?

this compound exhibits moderate plasma clearance (5–13 mL/min/kg), a short half-life (~2 hours), and a steady-state volume of distribution (0.6–1.1 L/kg) in rodents and dogs. These properties necessitate frequent dosing (e.g., BID regimens) to maintain therapeutic concentrations. Pharmacokinetic studies use LC-MS/MS to measure plasma and tissue concentrations, ensuring dose optimization for chronic studies .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound's activation of specific pAMPK isoforms?

The selective activation of 10/12 pAMPK complexes (e.g., no effect on pAMPK6) is investigated using isoform-specific luciferase reporter assays and immunoprecipitation. For pAMPK5’s partial activation (36%), researchers employ phospho-specific antibodies and kinetic analyses to differentiate between allosteric versus catalytic effects. Contradictions may arise from variations in cellular cofactors or post-translational modifications .

Q. What methodological strategies mitigate this compound's low cellular permeability in vitro?

this compound’s low permeability (Papp = 6 × 10⁻⁶ cm/s in LLC-PK1 cells) is addressed using transporter inhibitors (e.g., OATP1B1/3 blockers) or lipid-based formulations. Studies validate uptake mechanisms via competitive binding assays with known OATP substrates. Solubility challenges in aqueous buffers are overcome with DMSO (≥50 mg/mL), though solvent controls are critical to avoid artifacts .

Q. How does serum protein binding affect this compound's pharmacological activity?

this compound’s binding to the CRTH2 receptor (IC50 = 1.8 μM) is abolished in the presence of 10% human serum (IC50 >86 μM), highlighting the impact of serum albumin on ligand-receptor interactions. Researchers use equilibrium dialysis or ultrafiltration to quantify free drug fractions, adjusting in vitro assays to reflect physiological conditions .

Q. What statistical approaches are used to analyze this compound's dose-dependent effects on lipid metabolism?

Dose-response curves for FAS inhibition are fitted using nonlinear regression (e.g., GraphPad Prism), with EC50 calculations based on sigmoidal models. Multi-group comparisons (e.g., 3–30 mg/kg doses) employ one-way ANOVA with Tukey’s post-hoc test. Longitudinal data (e.g., body weight changes) use mixed-effects models to account for inter-individual variability .

Methodological Resources

- Experimental Design : For chronic studies, include acclimatization periods (e.g., 5-day vehicle pre-treatment in DIO mice) to minimize stress-induced variability .

- Data Validation : Use orthogonal methods like Western blotting (pACC levels) and targeted metabolomics (acyl-carnitines) to confirm AMPK pathway engagement .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, reporting sample sizes, randomization, and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.